

# Spectroscopic Data for N3-methylbutane-1,3-diamine: A Technical Guide

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## Compound of Interest

Compound Name: N3-methylbutane-1,3-diamine

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## Introduction

**N3-methylbutane-1,3-diamine** is an aliphatic diamine with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides a summary of the expected spectroscopic data for **N3-methylbutane-1,3-diamine** based on characteristic values for similar aliphatic amines. The information presented herein serves as a foundational resource for researchers working with this and related compounds. While experimental data for **N3-methylbutane-1,3-diamine** is not publicly available, this guide offers predicted values and general experimental protocols to aid in its characterization.

## Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N3-methylbutane-1,3-diamine**. These values are based on established ranges for aliphatic amines and diamines.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration
H1 (-CH <sub>2</sub> -NH <sub>2</sub> )	2.5 - 2.8	Triplet	2H
H2 (-CH <sub>2</sub> -C(CH <sub>3</sub> )(NH <sub>2</sub> )-)	1.5 - 1.8	Triplet	2H
H4 (C(CH <sub>3</sub> ) <sub>2</sub> -NH <sub>2</sub> )	1.0 - 1.3	Singlet	6H
H5 (-NH <sub>2</sub> )	1.0 - 2.5	Broad Singlet	2H
H6 (-N(CH <sub>3</sub> )H)	2.2 - 2.6	Singlet	3H
H7 (-NH-)	1.0 - 2.5	Broad Singlet	1H

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C1 (-CH <sub>2</sub> -NH <sub>2</sub> )	40 - 45
C2 (-CH <sub>2</sub> -C(CH <sub>3</sub> )(NH <sub>2</sub> )-)	25 - 30
C3 (-C(CH <sub>3</sub> ) <sub>2</sub> -NH <sub>2</sub> )	50 - 55
C4 (-C(CH <sub>3</sub> ) <sub>2</sub> )	20 - 25
C5 (-N(CH <sub>3</sub> )H)	30 - 35

Table 3: Predicted IR Absorption Data

Functional Group	Vibration Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H (primary amine)	Symmetric & Asymmetric Stretch	3300 - 3500	Medium (two bands)
N-H (secondary amine)	Stretch	3310 - 3350	Weak-Medium (one band)
N-H	Bend (Scissoring)	1580 - 1650	Medium
C-H (alkane)	Stretch	2850 - 3000	Strong
C-N	Stretch	1020 - 1250	Medium-Weak
N-H	Wag	665 - 910	Broad, Strong

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
102	Molecular Ion [M] <sup>+</sup> •
87	[M - CH <sub>3</sub> ] <sup>+</sup>
72	[M - C <sub>2</sub> H <sub>6</sub> ] <sup>+</sup> • (α-cleavage)
58	[M - C <sub>3</sub> H <sub>8</sub> ] <sup>+</sup> • (α-cleavage)
44	[CH <sub>2</sub> =NHCH <sub>3</sub> ] <sup>+</sup>
30	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general protocols for obtaining spectroscopic data for aliphatic diamines like **N3-methylbutane-1,3-diamine**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
  - A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## 2. Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Neat Liquid:** If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

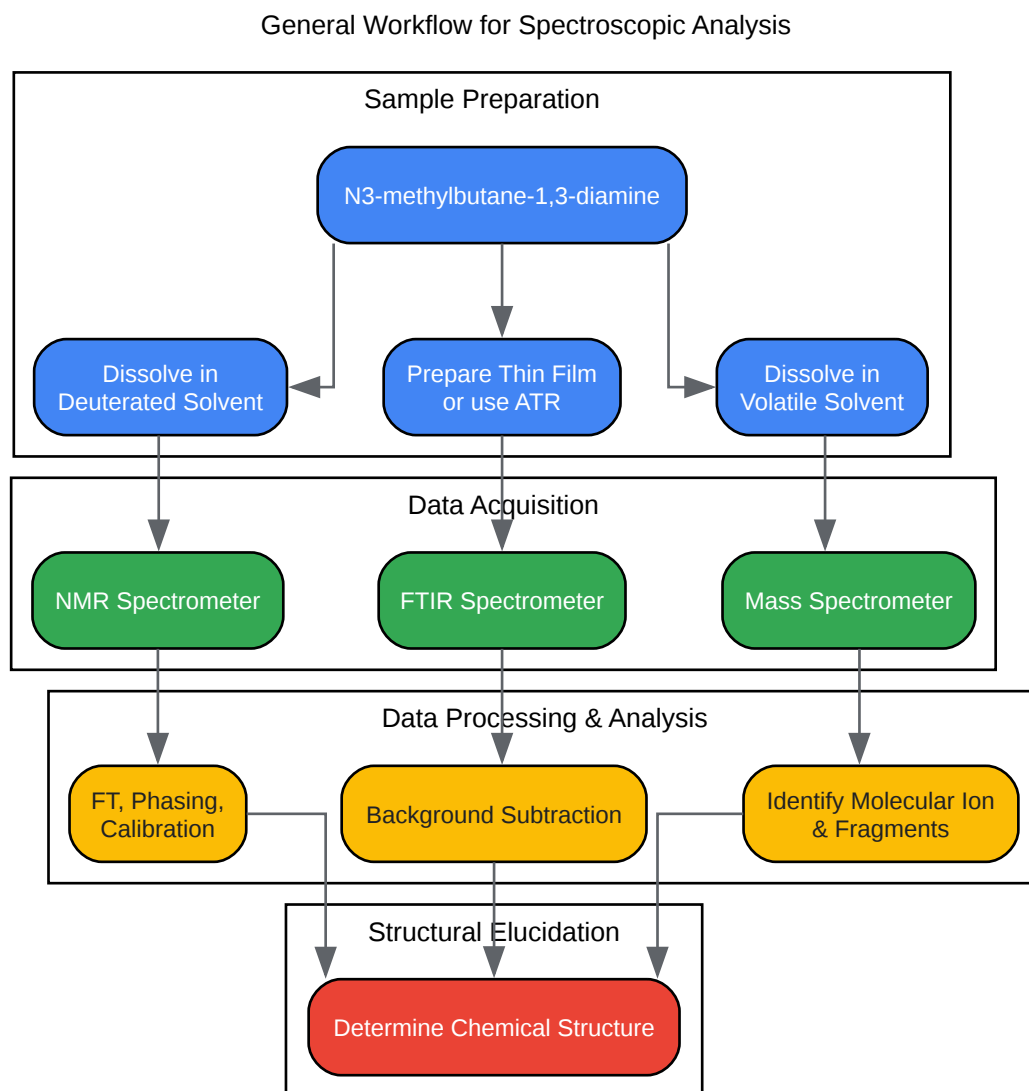
- Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.<sup>[1][2]</sup> Ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

### 3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules.
- Data Acquisition:
  - Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV).<sup>[3][4]</sup>
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Aliphatic amines characteristically undergo  $\alpha$ -cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.<sup>[5]</sup>

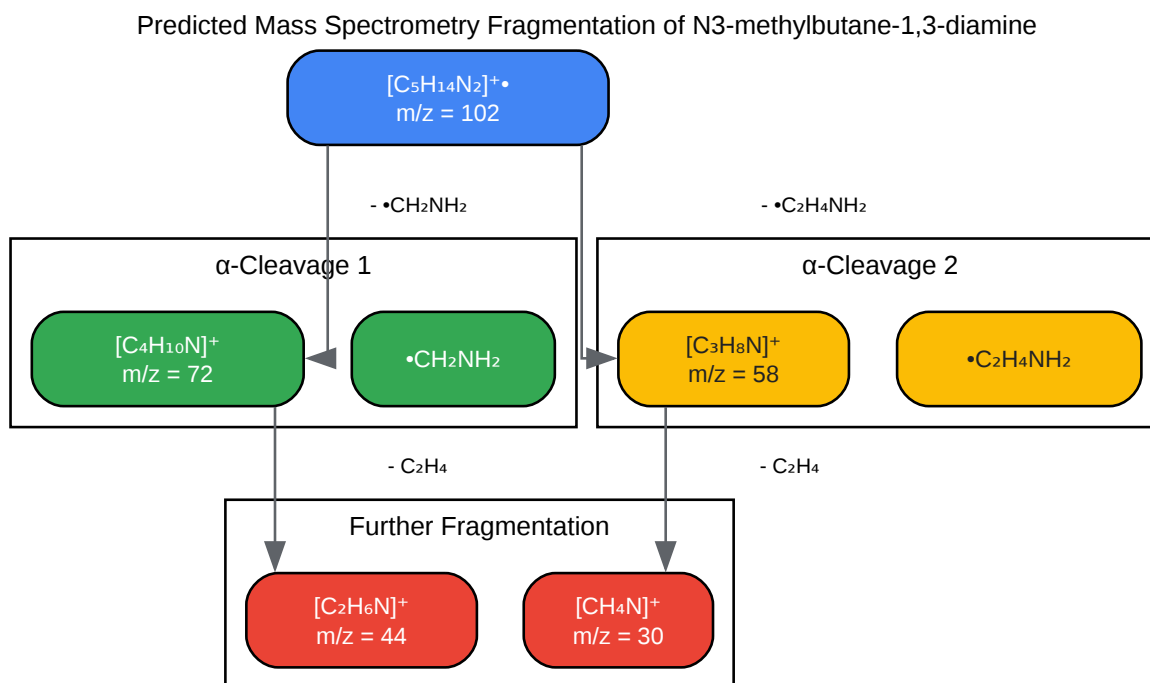
## Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of **N3-methylbutane-1,3-diamine**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A diagram showing the predicted major fragmentation pathways for **N3-methylbutane-1,3-diamine** in EI-MS.

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